

Molecular Target Identification of Antibacterial Agent 203 (Compound 5h): A Technical Guide

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Compound of Interest		
Compound Name:	Antibacterial agent 203	
Cat. No.:	B12377927	Get Quote

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Abstract

This document provides a comprehensive technical overview of the current understanding of "Antibacterial Agent 203," a novel benzimidazole-thiadiazole derivative also identified as Compound 5h. This agent has demonstrated significant antimicrobial properties, exhibiting potent activity against both pathogenic bacteria and fungi. This guide synthesizes the available data on its biological activity, outlines the computational approaches used to predict its molecular target, and provides detailed experimental and in silico protocols. The primary focus of existing research has been on elucidating the antifungal mechanism, which is strongly suggested to involve the inhibition of 14α -demethylase (CYP51). While the precise bacterial target has not been experimentally confirmed, related compounds suggest DNA gyrase as a potential candidate. This guide aims to serve as a core resource for researchers engaged in the development of new antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Novel antimicrobial agents with unique mechanisms of action are critically needed. **Antibacterial Agent 203** (Compound 5h) is a recently synthesized benzimidazole-thiadiazole hybrid that has shown promising dual-action antimicrobial activity.[1][2] A study by Işık A, et al. (2024) detailed the synthesis, characterization, and antimicrobial evaluation of this compound series.[1] Compound 5h emerged as a particularly potent agent, especially against



Enterococcus faecalis and the fungal pathogen Candida albicans.[1][2][3] This guide consolidates the findings from this research, with a focus on target identification and the methodologies employed.

Quantitative Biological Data

The antimicrobial and cytotoxic activities of **Antibacterial Agent 203** (Compound 5h) have been quantified against a panel of microorganisms and a mammalian cell line. The data is summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of

Compound 5h

Organism	Туре	MIC (μg/mL)	Reference Compound	Ref. MIC (μg/mL)
Enterococcus faecalis (ATCC 2942)	Gram-positive Bacteria	3.90	Azithromycin	-
Candida albicans (ATCC 24433)	Fungus	3.90	Voriconazole	3.90
Fluconazole	7.81			

Note: The full study evaluated activity against a broader panel including Escherichia coli, Serratia marcescens, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Candida krusei, and Candida parapsilosis.[3] However, the specific MIC values for Compound 5h against these organisms are not detailed in the available abstracts.

Table 2: Cytotoxicity Data of Compound 5h

Cell Line	Туре	Parameter	Value (µM)
L929	Healthy Mouse Fibroblast	IC50	75.96



Molecular Target Identification (In Silico Approach)

The primary approach for identifying the molecular target of Compound 5h has been through computational studies, which strongly implicate the fungal enzyme 14α -demethylase (CYP51) as the target for its antifungal activity.[3][4][5][6]

Predicted Antifungal Target: 14α-demethylase (CYP51)

Molecular docking and dynamics simulations were performed to investigate the interaction between Compound 5h and Candida CYP51.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi and is a well-established target for azole antifungal drugs.[4]

- Mechanism of Inhibition: The in silico models predict that the thiadiazole core of Compound
 5h interacts directly with the heme group within the active site of CYP51.[4] This interaction
 is analogous to the mechanism of action of established azole antifungals like fluconazole
 and voriconazole, which also coordinate with the heme iron to inhibit enzyme activity.[4]
- Binding Stability: 100-nanosecond molecular dynamics (MD) simulations confirmed that Compound 5h forms a stable complex within the active site of the CYP51 protein (PDB ID: 5TZ1), reinforcing the docking predictions.[5]

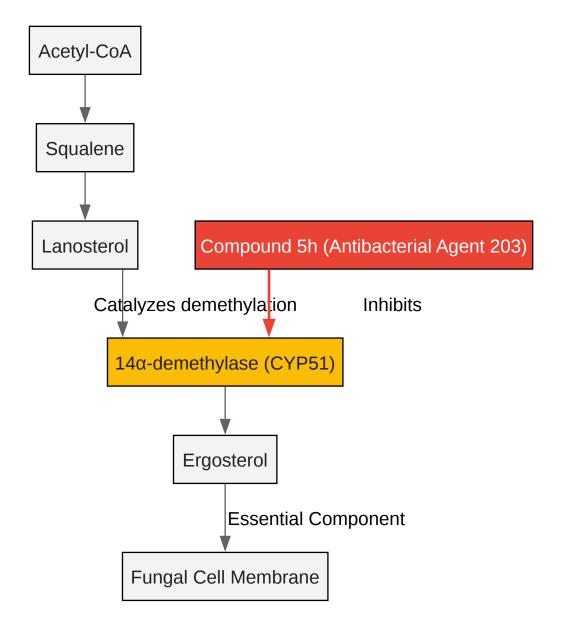
Potential Bacterial Target

The 2024 study on Compound 5h did not report a definitive, experimentally validated bacterial target. However, a separate study on structurally similar benzimidazole-thiadiazole derivatives identified DNA gyrase as a likely target for their antibacterial activity.[7] Docking studies in that research revealed strong interactions between the compounds and the active site of DNA gyrase.[7] It is plausible that Compound 5h shares this mechanism, but this remains to be experimentally verified.

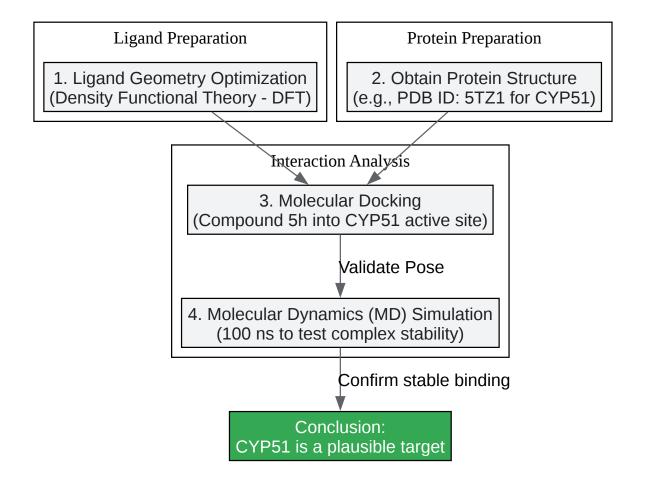
Signaling Pathways and Experimental Workflows Predicted Antifungal Mechanism of Action

The predicted inhibition of CYP51 by Compound 5h disrupts the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.

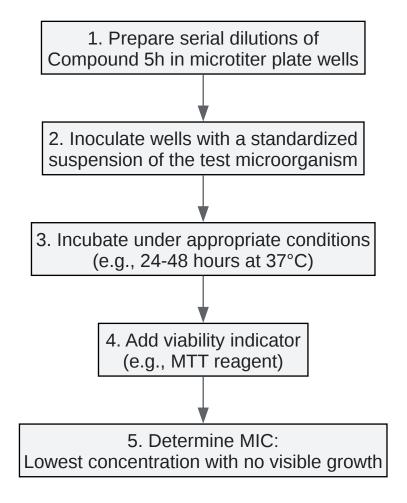












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